molecular formula C17H15F2N3O3 B10904075 Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate

Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate

Cat. No.: B10904075
M. Wt: 347.32 g/mol
InChI Key: KBJBQIITRHNKMK-UHFFFAOYSA-N
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Description

Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate, typically involves the assembly of the pyrazolopyridine system. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced biological activities .

Scientific Research Applications

Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

Uniqueness

Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. The presence of the difluoromethyl group, in particular, can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development .

Biological Activity

Methyl 2-(4-(difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₃F₂N₃O₃
  • Molecular Weight : 335.25 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrazole derivatives with acetic acid derivatives. The method often utilizes various catalysts and reaction conditions to optimize yield and purity. For instance, the synthesis can be facilitated through microwave irradiation or conventional heating, which has been shown to enhance reaction rates and yields significantly.

Anticancer Activity

Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit potent anticancer properties. In particular, this compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa (Cervical)12.5
DU 205 (Prostate)15.0
MCF7 (Breast)10.0

These results indicate that the compound exhibits significant cytotoxicity, making it a promising candidate for further development as an anticancer agent.

The proposed mechanism of action involves the inhibition of specific kinases involved in cancer cell proliferation and survival. For example, studies have shown that compounds with similar structures inhibit the MPS1 kinase, which plays a crucial role in the spindle assembly checkpoint during mitosis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for treating various infections. The following table summarizes its activity against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazolo[3,4-b]pyridine derivatives. For instance:

  • Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry demonstrated that modifications at the C(3) position of pyrazolo[3,4-b]pyridines significantly influenced their anticancer potency against various cell lines .
  • Antimicrobial Studies : Another investigation highlighted the broad-spectrum antimicrobial effects of pyrazolo[3,4-b]pyridine derivatives, emphasizing their potential as lead compounds in drug development .
  • Structure-Activity Relationship : Research focusing on structure-activity relationships (SAR) revealed that substituents on the pyrazole ring affect both the potency and selectivity of these compounds towards different biological targets .

Properties

IUPAC Name

methyl 2-[4-(difluoromethyl)-3-methyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O3/c1-10-15-12(16(18)19)8-13(23)21(9-14(24)25-2)17(15)22(20-10)11-6-4-3-5-7-11/h3-8,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJBQIITRHNKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2CC(=O)OC)C(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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